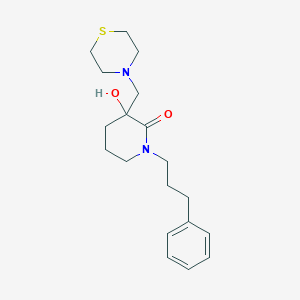
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone, also known as Tipepidine, is a synthetic compound that has been extensively studied for its potential therapeutic effects.
Wirkmechanismus
The exact mechanism of action of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and glutamate.
Biochemical and Physiological Effects
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has been found to modulate the expression of various genes involved in neurotransmitter synthesis and signaling. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is also stable under normal laboratory conditions. However, 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has some limitations, including its relatively low potency and selectivity for its target receptors.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. One potential area of research is the development of more potent and selective analogs of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. Another area of research is the investigation of the potential therapeutic effects of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Furthermore, the potential use of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone as a tool for studying the role of neurotransmitters in various physiological and pathological conditions warrants further investigation.
Conclusion
In conclusion, 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a synthetic compound that has been extensively studied for its potential therapeutic effects. It possesses analgesic, anti-inflammatory, and anti-anxiety properties and has been found to be effective in the treatment of depression, schizophrenia, and substance abuse disorders. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has several advantages for use in lab experiments, including its availability and stability. However, it also has some limitations, including its relatively low potency and selectivity for its target receptors. There are several future directions for the study of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone, including the development of more potent and selective analogs and the investigation of its potential therapeutic effects in other medical conditions.
Synthesemethoden
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone can be synthesized through a multi-step process starting with the reaction of 3-phenylpropanal with ethylmagnesium bromide to form 3-phenylpropanol. This intermediate is then reacted with 4-thiomorpholinecarboxaldehyde to form the key intermediate, which is subsequently reacted with piperidin-2-one to yield 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to possess analgesic, anti-inflammatory, and anti-anxiety properties. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to be effective in the treatment of depression, schizophrenia, and substance abuse disorders.
Eigenschaften
IUPAC Name |
3-hydroxy-1-(3-phenylpropyl)-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-18-19(23,16-20-12-14-24-15-13-20)9-5-11-21(18)10-4-8-17-6-2-1-3-7-17/h1-3,6-7,23H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWETRBPOUNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6119297.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylmethyl)-3-piperidinamine](/img/structure/B6119312.png)
![N-(5-chloro-2-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119325.png)
![9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
![1-[2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6119351.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B6119359.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)
![dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)
![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)
![4-fluoro-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B6119420.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B6119422.png)